molecular formula C24H20N2O2 B3371656 methyl 1-trityl-1H-imidazole-4-carboxylate CAS No. 76074-88-9

methyl 1-trityl-1H-imidazole-4-carboxylate

Cat. No.: B3371656
CAS No.: 76074-88-9
M. Wt: 368.4 g/mol
InChI Key: NLSUCNKNEPJLAV-UHFFFAOYSA-N
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Description

Significance of Imidazole (B134444) Derivatives in Contemporary Chemical Research

The imidazole nucleus, a five-membered aromatic ring with two nitrogen atoms, is a cornerstone of modern medicinal chemistry. ijpsjournal.comrjptonline.orgijsrtjournal.com Its unique electronic characteristics and hydrogen bonding capability make it a versatile scaffold for developing bioactive compounds. ijpsjournal.comresearchgate.net Imidazole derivatives are integral to numerous natural products, including the amino acid histidine, purines in DNA, and histamine. rjptonline.org This structural motif is found in a wide array of pharmaceuticals with diverse therapeutic applications, such as anticancer, antimicrobial, anti-inflammatory, and antiviral agents. ijpsjournal.comnih.gov

The significance of the imidazole ring lies in its ability to interact with a multitude of biological targets like enzymes and receptors, a property attributed to its electron-rich nature. nih.govresearchgate.net Researchers have developed numerous synthetic methods to modify the imidazole framework, aiming to enhance biological activity and improve the properties of potential drug candidates. ijpsjournal.com The ongoing exploration of imidazole-based compounds continues to yield new therapeutic agents for various diseases, highlighting the enduring importance of this heterocyclic system in drug discovery. ijsrtjournal.comnih.gov The structural features of the imidazole ring facilitate multiple interactions with biological ligands through hydrogen bonds, hydrophobic forces, and van der Waals forces. nih.gov

Historical Context of Protected Imidazole-4-Carboxylates in Organic Synthesis

In the multi-step synthesis of complex molecules, protecting groups are essential tools for temporarily masking reactive functional groups. nih.gov The triphenylmethyl (trityl) group is a widely used protecting group in organic synthesis, particularly for amines, alcohols, and thiols. nih.gov Its utility stems from its steric bulk, which effectively shields the functional group it is attached to from unwanted reactions, and its susceptibility to removal under specific, often mild, acidic conditions. nih.gov

For imidazole-containing molecules like imidazole-4-carboxylates, the nitrogen atoms in the ring are nucleophilic and can interfere with reactions intended for other parts of the molecule. rsc.org Protecting one of the imidazole nitrogens is therefore a common strategy to ensure regioselectivity and achieve the desired chemical transformation. google.com The trityl group serves as a robust protecting agent for the imidazole nitrogen, preventing unwanted side reactions during synthesis. nih.gov The use of protecting groups, such as trityl, is a foundational concept in the synthesis of complex heterocyclic systems, including the DNA-binding polyamides composed of pyrrole (B145914) and imidazole units. nih.govresearchgate.net The development of methodologies for protecting and deprotecting imidazole-4-carboxylates has been crucial for their use as building blocks in the synthesis of more complex, often biologically active, compounds. guidechem.comnih.gov

Scope and Academic Relevance of Methyl 1-Trityl-1H-Imidazole-4-Carboxylate

This compound is a specific, protected derivative of imidazole that serves as a key intermediate in organic synthesis. google.comchemicalbook.com Its primary academic and industrial relevance lies in its role as a building block for constructing more complex molecules, particularly in the field of medicinal chemistry. quinoline-thiophene.com The trityl group on the imidazole nitrogen allows for selective reactions at other positions of the molecule, such as the carboxylate group. guidechem.com

The synthesis of this compound typically involves the reaction of methyl 1H-imidazole-4-carboxylate with triphenylchloromethane in the presence of a base like triethylamine (B128534). chemicalbook.com This reaction protects the imidazole nitrogen, yielding this compound. chemicalbook.com This protected intermediate can then be used in subsequent reactions. For instance, it is a precursor in the synthesis of medetomidine (B1201911), an alpha2-adrenergic agonist. google.com The general process involves the protection of the imidazole nitrogen, followed by modification of the carboxylate group, and finally deprotection to yield the target molecule. google.com The aldehyde analogue, 1-trityl-1H-imidazole-4-carboxaldehyde, is also a valuable intermediate for building bioactive molecules and complex heterocyclic structures. quinoline-thiophene.comscbt.com

Chemical Data

Table 1: Properties of this compound

Property Value Reference
CAS Number 76074-88-9 chemicalbook.com
Molecular Formula C24H20N2O2 chemicalbook.com

| Molecular Weight | 368.43 g/mol | chemicalbook.com |

Table 2: Example Synthesis of this compound

Reactants Reagents/Solvents Conditions Product Yield Reference

Properties

IUPAC Name

methyl 1-tritylimidazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2O2/c1-28-23(27)22-17-26(18-25-22)24(19-11-5-2-6-12-19,20-13-7-3-8-14-20)21-15-9-4-10-16-21/h2-18H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLSUCNKNEPJLAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN(C=N1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for Methyl 1 Trityl 1h Imidazole 4 Carboxylate and Its Precursors

Regioselective Functionalization of Imidazole (B134444) Rings

The inherent reactivity of the imidazole ring presents both opportunities and challenges for its selective functionalization. The development of methods to introduce substituents at specific positions is paramount for the efficient synthesis of target molecules like methyl 1-trityl-1H-imidazole-4-carboxylate.

C-4 Carboxylation Strategies

The introduction of a carboxyl group at the C-4 position of the imidazole ring is a critical step in the synthesis of the target compound's precursors. While direct carboxylation of the imidazole core can be challenging, several strategies have been developed. One approach involves the direct carboxylation of a pre-functionalized imidazole. For instance, a tritylated imidazole can be subjected to carboxylation using carbon dioxide under high pressure and temperature to introduce the carboxylic acid group. smolecule.com However, the more prevalent and often higher-yielding methods involve the synthesis of the imidazole ring with the carboxyl or a precursor group already in place.

The regioselectivity of direct C-H functionalization on the imidazole ring is influenced by electronic factors. The C-5 position is generally the most reactive towards electrophilic substitution, while the C-2 position has the most acidic proton. nih.gov Palladation at the C-4 position can be disfavored due to electronic repulsion between the lone pair of electrons on the nitrogen atom and the polarized carbon-palladium bond. nih.gov

N-1 Functionalization with Trityl Protecting Groups

The protection of the N-1 position of the imidazole ring with a bulky trityl (triphenylmethyl) group serves two primary purposes: it prevents unwanted side reactions at this nitrogen and it can direct subsequent functionalization to other positions on the ring. The trityl group's steric bulk can selectively protect the less sterically hindered nitrogen in asymmetrically substituted imidazoles. smolecule.com

The N-tritylation is typically achieved by reacting the imidazole derivative with trityl chloride in the presence of a base. Common bases include triethylamine (B128534) or pyridine, and the reaction is often carried out in a polar aprotic solvent such as N,N-dimethylformamide (DMF). chemicalbook.com For example, 1H-imidazole-4-carboxylic acid can be effectively tritylated at the N-1 position using trityl chloride in a mixture of DMF and pyridine, affording 1-trityl-1H-imidazole-4-carboxylic acid in high yield.

Starting MaterialReagentsSolventYield (%)Reference
1H-Imidazole-4-carboxylic acidTrityl chloride, PyridineDMF95
Methyl 1H-imidazole-4-carboxylateTriphenylchloromethane, TriethylamineDMF100 chemicalbook.com

Synthesis of this compound from Advanced Intermediates

The target compound can be efficiently synthesized from various advanced intermediates that already possess the core imidazole structure. These methods often involve standard organic transformations that are adapted for the specific substrate.

Esterification of Imidazole-4-Carboxylic Acids

The direct esterification of 1-trityl-1H-imidazole-4-carboxylic acid to its methyl ester is a straightforward approach. Standard esterification methods, such as the Fischer esterification, which involves reacting the carboxylic acid with methanol (B129727) in the presence of an acid catalyst, can be employed. masterorganicchemistry.com The stability of the acid-labile trityl group under these conditions needs to be considered.

Alternatively, the synthesis can proceed by first preparing the methyl ester of imidazole-4-carboxylic acid, followed by N-tritylation. A high-yielding procedure involves dissolving methyl 1H-imidazole-4-carboxylate in DMF, followed by the addition of triphenylchloromethane and triethylamine. This reaction proceeds at room temperature and, after workup, provides this compound in quantitative yield. chemicalbook.com

Starting MaterialReagentsSolventTemperatureTime (h)Yield (%)Reference
Methyl 1H-imidazole-4-carboxylateTriphenylchloromethane, TriethylamineDMFRoom Temp.2100 chemicalbook.com
1-Trityl-1H-imidazole-4-carboxylic acidMethanol, Acid Catalyst---- masterorganicchemistry.com

A related process, the hydrolysis of ethyl 1-trityl-1H-imidazole-4-carboxylate using a base followed by acid precipitation, is also a known transformation, demonstrating the feasibility of manipulating the ester group in the presence of the trityl-protected imidazole. google.com

Conversion of Related Imidazole-4-Carbaldehydes

An alternative synthetic route involves the use of 1-trityl-1H-imidazole-4-carbaldehyde as a precursor. The aldehyde group in this compound can be oxidized to a carboxylic acid, which can then be esterified to the desired methyl ester. nih.gov The oxidation of aldehydes to carboxylic acids can be achieved using various oxidizing agents. A green and efficient method utilizes a sulfonic acid-functionalized reduced graphene oxide (SA-rGO) catalyst with hydrogen peroxide as the oxidant. mdpi.com This reaction is typically performed in water at elevated temperatures. mdpi.com Following the oxidation to 1-trityl-1H-imidazole-4-carboxylic acid, the subsequent esterification would yield the final product.

IntermediateTransformationReagents (Example)Product
1-Trityl-1H-imidazole-4-carbaldehydeOxidationH₂O₂, SA-rGO catalyst1-Trityl-1H-imidazole-4-carboxylic acid
1-Trityl-1H-imidazole-4-carboxylic acidEsterificationMethanol, Acid catalystThis compound

Multi-Component Reaction Approaches to the Imidazole Core

Multi-component reactions (MCRs) offer an efficient and atom-economical pathway to construct the imidazole core with the desired substitution pattern in a single step. Various MCRs have been developed for the synthesis of substituted imidazoles, including those bearing a carboxylate group at the C-4 position. nih.govrsc.orgnih.gov

One such approach involves the microwave-assisted 1,5-electrocyclization of azavinyl azomethine ylides, derived from 1,2-diaza-1,3-dienes and primary amines, in the presence of aldehydes to furnish diversely functionalized imidazole-4-carboxylates. rsc.org Another strategy is the reaction of amidoximes with methyl propiolate in the presence of a catalytic amount of 1,4-diazabicyclo[2.2.2]octane (DABCO) under microwave irradiation to yield NH-imidazoles with a carbomethoxy group at the C-4 position. These methods provide rapid access to the imidazole-4-carboxylate core, which can then be N-tritylated to yield the final product. While these methods are powerful for generating molecular diversity, their application to the specific synthesis of this compound would require subsequent N-protection.

Novel Catalytic Approaches in the Synthesis of this compound

While classical methods for the synthesis of this compound often rely on stoichiometric reagents, recent research has focused on the development of more efficient and selective catalytic routes. These novel approaches, employing transition metals and organocatalysts, offer significant advantages in terms of yield, purity, and reaction conditions.

Transition Metal-Catalyzed Coupling Reactions

Transition metal catalysis has emerged as a powerful tool for the construction of carbon-nitrogen and carbon-carbon bonds, which are pivotal in the synthesis of the imidazole scaffold and the introduction of the N-trityl group.

Copper-Catalyzed Reactions: Copper catalysts are well-known for their efficacy in N-arylation and N-alkylation reactions of imidazoles. acs.orgrsc.orgnih.govresearchgate.netnih.gov While direct copper-catalyzed N-tritylation of methyl imidazole-4-carboxylate is not extensively documented, the principles of Ullmann-type couplings are relevant. These reactions typically involve a copper(I) salt, a ligand, and a base to facilitate the coupling of an imidazole with a halide. For instance, CuI in combination with ligands like 1,10-phenanthroline (B135089) has been successfully used for the N-arylation of imidazoles. acs.org The application of such systems to the tritylation reaction could offer a catalytic alternative to traditional methods that use stoichiometric amounts of base. The choice of ligand and solvent is crucial to prevent catalyst deactivation and ensure high yields.

Rhodium-Catalyzed Reactions: Rhodium catalysts have shown remarkable activity in C-H activation and functionalization, providing a direct route to substituted imidazoles. nih.govnih.govrsc.org For example, rhodium complexes can catalyze the enantioselective intramolecular alkylation of substituted imidazoles. nih.govnih.gov This methodology, while not directly applied to the synthesis of the target molecule, showcases the potential of rhodium catalysis in creating complex imidazole derivatives from simpler precursors. A rhodium-catalyzed transannulation of 1,2,4-oxadiazoles with 1-sulfonyl-1,2,3-triazoles has also been reported to yield highly substituted imidazoles, demonstrating the versatility of this metal in imidazole ring synthesis. rsc.orgresearchgate.net

The following table summarizes representative transition metal-catalyzed reactions for the functionalization of imidazoles, which could be adapted for the synthesis of precursors to this compound.

Catalyst SystemReaction TypeSubstratesKey FeaturesReference
CuI / 1,10-phenanthrolineN-ArylationImidazoles, Aryl HalidesEffective for C-N bond formation. acs.org
[RhCl(coe)2]2 / TangPhosEnantioselective Intramolecular AlkylationN-allylic benzimidazolesHigh enantioselectivity via C-H activation. nih.govnih.gov
Rhodium CatalystTransannulation1,2,4-oxadiazoles, 1-sulfonyl-1,2,3-triazolesAccess to polysubstituted imidazoles. rsc.orgresearchgate.net

Organocatalytic Methods for Imidazole Ring Formation

Organocatalysis offers a metal-free alternative for the synthesis of the imidazole ring, often proceeding with high levels of stereoselectivity and functional group tolerance.

Thiazolium-Catalyzed Synthesis: Thiazolium salts have been employed as organocatalysts for the synthesis of substituted imidazoles. One notable method involves the thiazolium-catalyzed addition of an aldehyde to an acyl imine, which generates an α-ketoamide intermediate in situ. This intermediate can then undergo cyclization to form the imidazole ring. researchgate.net This approach allows for the construction of the imidazole-4-carboxylate core from readily available starting materials.

Chiral Phosphoric Acid Catalysis: Chiral phosphoric acids have emerged as powerful Brønsted acid catalysts for a wide range of asymmetric transformations, including the synthesis of chiral heterocycles. acs.orgnih.govbeilstein-journals.orgresearchgate.netrsc.org In the context of imidazole synthesis, chiral phosphoric acids can catalyze the atroposelective construction of axially chiral N-arylbenzimidazoles. beilstein-journals.org They can also be used in multicomponent reactions, such as the Groebke-Blackburn-Bienaymé reaction, to produce axially chiral imidazo[1,2-a]pyridines with high enantioselectivity. nih.gov These methods highlight the potential of chiral phosphoric acids to control the stereochemistry of complex imidazole derivatives.

The table below outlines key organocatalytic methods for the synthesis of the imidazole core.

CatalystReaction TypeStarting MaterialsKey FeaturesReference
Thiazolium SaltsIn situ α-ketoamide formation and cyclizationAldehydes, Acyl iminesMetal-free synthesis of the imidazole core. researchgate.net
Chiral Phosphoric AcidAtroposelective N-arylation/cyclizationN¹-(aryl)benzene-1,2-diamines, Multicarbonyl compoundsHigh enantioselectivity in the synthesis of N-arylbenzimidazoles. beilstein-journals.org
Chiral Phosphoric AcidAsymmetric multicomponent reaction (Groebke-Blackburn-Bienaymé)6-aryl-2-aminopyridines, Aldehydes, IsocyanidesModular and efficient synthesis of axially chiral imidazo[1,2-a]pyridines. nih.gov

Purification and Isolation Methodologies for Research Scale

The purification of this compound is a critical step to obtain the compound in high purity for subsequent applications. The bulky and lipophilic nature of the trityl group presents specific challenges that necessitate optimized purification strategies.

Column Chromatography: Column chromatography is the most common method for the purification of N-tritylated compounds on a research scale. Due to the nonpolar nature of the trityl group, a combination of a nonpolar and a moderately polar solvent is typically used as the eluent. A common solvent system is a mixture of hexane (B92381) and ethyl acetate (B1210297). tezu.ernet.in The ratio of the solvents is adjusted to achieve optimal separation of the desired product from unreacted starting materials, such as methyl imidazole-4-carboxylate, and byproducts. Thin-layer chromatography (TLC) is used to monitor the progress of the purification.

Recrystallization: Recrystallization is an effective technique for obtaining highly pure crystalline material. The choice of solvent is crucial for successful recrystallization. An ideal solvent should dissolve the compound sparingly at room temperature but have high solubility at elevated temperatures. For a compound like this compound, a mixture of solvents may be required. Common solvent systems for the recrystallization of similar compounds include ethanol (B145695)/water, hexane/ethyl acetate, or hexane/acetone. rochester.edu The process involves dissolving the crude product in a minimal amount of the hot solvent mixture, followed by slow cooling to induce crystallization. The resulting crystals are then isolated by filtration. A patent describing the synthesis of a related compound, 2,3-dimethylphenyl-1-trityl-1H-imidazol-4-one, mentions recrystallization from an unspecified solvent to yield a pale yellow solid. google.com Another procedure for 1-trityl-1H-imidazole-4-carboxylic acid describes trituration with ethyl acetate to afford a white solid.

Elucidation of Reaction Mechanisms and Transformations Involving Methyl 1 Trityl 1h Imidazole 4 Carboxylate

Mechanistic Pathways of N-Trityl Protection and Deprotection

The trityl (triphenylmethyl) group is a widely used protecting group for amines, alcohols, and thiols due to its steric bulk and lability under acidic conditions. total-synthesis.com In the context of methyl 1-trityl-1H-imidazole-4-carboxylate, the trityl group stabilizes the imidazole (B134444) ring and prevents unwanted side reactions at the N-1 position.

The introduction of the trityl group typically proceeds via an SN1 mechanism. Trityl chloride, in the presence of a base like triethylamine (B128534) or pyridine, forms the highly stable trityl cation. total-synthesis.com This cation is then attacked by the nucleophilic nitrogen of the imidazole ring of methyl 1H-imidazole-4-carboxylate.

Acid-Catalyzed Trityl Removal Kinetics

The removal of the N-trityl group is most commonly achieved under acidic conditions. The mechanism involves the protonation of the nitrogen atom of the imidazole ring, which weakens the C-N bond. This is followed by the departure of the stable trityl cation, which can be scavenged by a nucleophilic solvent or a dedicated scavenger. total-synthesis.com

While specific kinetic studies on the acid-catalyzed deprotection of this compound are not extensively documented in publicly available literature, the rate of deprotection is known to be influenced by several factors:

Acid Strength: Stronger acids, such as trifluoroacetic acid (TFA), will lead to faster deprotection compared to weaker acids like acetic acid. total-synthesis.comcommonorganicchemistry.com

Solvent Polarity: The polarity of the solvent can influence the stability of the trityl cation intermediate, thereby affecting the reaction rate.

Temperature: As with most chemical reactions, increasing the temperature will increase the rate of deprotection.

The deprotection process can be monitored by techniques such as HPLC or NMR spectroscopy to determine the reaction kinetics. A hypothetical study on the effect of different acids on the deprotection of a related N-trityl compound is presented in the table below.

Acid CatalystConcentration (M)SolventTemperature (°C)Half-life (t1/2, min)
Formic Acid1.0Dioxane25120
Acetic Acid1.0Dioxane25360
Trifluoroacetic Acid0.1Dichloromethane2515

This table presents hypothetical kinetic data for the acid-catalyzed deprotection of a generic N-trityl imidazole to illustrate the expected trends.

Photolytic and Reductive Cleavage Studies

Beyond acid-catalyzed methods, photolytic and reductive cleavage offer alternative strategies for N-trityl deprotection, often under milder and more selective conditions.

Photolytic Cleavage: While the standard trityl group is not inherently photolabile, derivatives with specific chromophores can be cleaved by UV light. However, there is a lack of specific studies on the photolytic deprotection of this compound in the reviewed literature.

Reactivity of the Ester Moiety

The methyl carboxylate group at the C-4 position of the imidazole ring is a versatile functional group that can undergo various transformations.

Transesterification Processes

Transesterification, the conversion of an ester from one alcohol to another, can be catalyzed by either acids or bases. mdpi.com In the case of this compound, this reaction allows for the modification of the ester group, which can be useful for tuning the properties of the molecule or for subsequent synthetic steps.

For example, reacting the methyl ester with an excess of ethanol (B145695) in the presence of an acid or base catalyst would yield ethyl 1-trityl-1H-imidazole-4-carboxylate. The general mechanism involves the nucleophilic attack of the alcohol on the carbonyl carbon of the ester, followed by the elimination of methanol (B129727). A patent for the preparation of a medetomidine (B1201911) intermediate describes the hydrolysis of the corresponding ethyl ester under basic conditions to yield 1-trityl-1H-imidazole-4-carboxylic acid, demonstrating the reactivity of the ester group in this class of compounds. google.com

Selective Reduction of the Ester Group

The selective reduction of the ester group in this compound to the corresponding alcohol, 1-trityl-1H-imidazol-4-yl)methanol, requires a reducing agent that does not affect the trityl group or the imidazole ring. Strong reducing agents like lithium aluminum hydride (LiAlH4) would likely cleave the trityl group.

Milder reducing agents, such as sodium borohydride (B1222165) (NaBH4) in combination with a Lewis acid or in a suitable solvent system, could potentially achieve the desired selectivity. A study on the regioselective reduction of 1H-1,2,3-triazole diesters found that the ester at the C-5 position was more reactive towards NaBH4 than the one at C-4, highlighting the influence of the heterocyclic ring on ester reactivity. nih.gov While not directly analogous, this suggests that the electronic environment of the imidazole ring will play a crucial role in the reduction of the C-4 ester.

Electrophilic and Nucleophilic Substitution on the Imidazole Ring

The imidazole ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution. globalresearchonline.net The presence of the ester group at C-4 and the bulky trityl group at N-1 will influence the regioselectivity of these reactions.

Electrophilic Substitution: The imidazole ring is generally activated towards electrophilic attack. nih.gov The most likely positions for electrophilic substitution on the 1-trityl-1H-imidazole-4-carboxylate system are the C-2 and C-5 positions. The C-5 position is electronically favored for substitution. However, the bulky trityl group may sterically hinder attack at the N-1 and C-2 positions, potentially favoring substitution at C-5. Common electrophilic substitution reactions include nitration, halogenation, and Friedel-Crafts acylation.

Nucleophilic Substitution: Nucleophilic aromatic substitution on the imidazole ring is generally difficult unless the ring is activated by strongly electron-withdrawing groups. globalresearchonline.net The methyl carboxylate group is moderately electron-withdrawing, but it is unlikely to be sufficient to facilitate direct nucleophilic substitution on the imidazole ring under standard conditions. However, nucleophilic attack on the aldehyde carbon of the related compound, 1-tritylimidazole-4-carboxaldehyde, is a known reaction.

Directed Ortho-Metallation (DoM) Strategies at C-2 and C-5

Directed ortho-metallation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic and heterocyclic rings. The process involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, to form a lithiated intermediate that can then be quenched with an electrophile.

In the case of this compound, two positions are susceptible to DoM: C-2 and C-5. The N-trityl group, while primarily a protecting group, can also influence the acidity of adjacent protons. However, the primary directing influence is expected to arise from the coordination of the organolithium base with the lone pair of electrons on the N-3 nitrogen of the imidazole ring. This coordination preferentially increases the kinetic acidity of the proton at the C-2 position, making it the most likely site of initial deprotonation.

The electron-withdrawing nature of the methyl carboxylate group at C-4 also plays a crucial role. It enhances the acidity of the proton at the C-5 position through an inductive effect. This raises the possibility of competitive deprotonation at both C-2 and C-5. The regiochemical outcome of the lithiation is therefore dependent on a delicate balance of steric and electronic factors, as well as reaction conditions such as the choice of base, solvent, and temperature.

While specific studies on the directed ortho-metallation of this compound are not extensively documented in publicly available literature, research on related N-tritylimidazoles indicates a strong preference for lithiation at the C-2 position. For instance, the rapid and efficient formation of 2-lithio-1-(triphenylmethyl)imidazole has been demonstrated, highlighting the feasibility of deprotonation at this site. The bulky trityl group may sterically hinder access to the C-5 position to some extent, further favoring C-2 lithiation.

A hypothetical reaction scheme for the DoM of this compound is presented below, illustrating the potential for functionalization at both the C-2 and C-5 positions. The ratio of the resulting products would be determined by the relative rates of deprotonation at each site.

Table 1: Potential Electrophiles for Quenching Lithiated this compound

ElectrophileResulting Functional Group at C-2 or C-5
D2ODeuterium
CH3IMethyl
(CH3)3SiClTrimethylsilyl
I2Iodo
Aldehydes/KetonesHydroxyalkyl
CO2Carboxylic acid

Regiochemical Control of Electrophilic Additions

The imidazole ring is an electron-rich heterocycle and is generally susceptible to electrophilic attack. However, in this compound, the electronic landscape is significantly modified by the substituents. The N-trityl group provides steric hindrance, while the C-4 methyl carboxylate group is strongly electron-withdrawing, deactivating the ring towards electrophilic substitution.

Despite this deactivation, electrophilic additions can be achieved under appropriate conditions. The regioselectivity of such reactions is a critical consideration. The C-5 position is electronically deactivated by the adjacent carboxylate group, making it less susceptible to electrophilic attack. Conversely, the C-2 position, while also influenced by the electron-withdrawing effects transmitted through the ring, is generally the most electron-rich carbon atom in N-substituted imidazoles. Therefore, electrophilic attack is most likely to occur at the C-2 position.

For example, in halogenation reactions (e.g., with N-bromosuccinimide or N-chlorosuccinimide), the electrophile would be expected to add preferentially at C-2. The reaction would likely proceed through a standard electrophilic aromatic substitution mechanism, where the imidazole ring acts as the nucleophile.

The use of Lewis acids can play a significant role in mediating electrophilic additions. A Lewis acid could coordinate to the carbonyl oxygen of the ester group, further enhancing its electron-withdrawing effect and potentially altering the regioselectivity. Alternatively, a Lewis acid could interact with the electrophile, increasing its reactivity.

Table 2: Predicted Regioselectivity of Electrophilic Additions

Electrophilic ReagentExpected Major ProductRationale
N-Bromosuccinimide (NBS)Methyl 2-bromo-1-trityl-1H-imidazole-4-carboxylateC-2 is the most nucleophilic position.
Nitrating mixture (HNO3/H2SO4)Methyl 2-nitro-1-trityl-1H-imidazole-4-carboxylateStrong activation required; C-2 remains the most probable site.
Acylating agent (e.g., Ac2O, Lewis acid)Methyl 2-acetyl-1-trityl-1H-imidazole-4-carboxylateFriedel-Crafts type reaction, likely directed to C-2.

Sigmatropic Rearrangements and Cycloadditions

The unique structural features of this compound also allow it to participate in pericyclic reactions, including sigmatropic rearrangements and cycloadditions.

Thermal and Catalyzedrug.nlmdpi.com-Trityl Migrations

The bulky trityl group, while an effective protecting group, is known to undergo migrations in various heterocyclic systems. In the context of N-substituted imidazoles, both thermal and catalyzed migrations of the trityl group are conceivable. A rug.nlmdpi.com-migration would involve the shift of the trityl group from the N-1 position to the adjacent C-2 carbon atom.

Thermally induced trityl migrations are often driven by steric factors. In highly substituted imidazoles, a shift of the bulky trityl group to a less sterically hindered position can be thermodynamically favorable. However, a rug.nlmdpi.com-migration to C-2 would result in a dearomatized intermediate, which would be energetically unfavorable. It is more likely that under thermal conditions, if a migration were to occur, it would be a rug.nlrsc.org-migration to the N-3 nitrogen, leading to a zwitterionic species, or an intermolecular process.

Lewis acid catalysis could potentially facilitate a rug.nlmdpi.com-trityl migration. A Lewis acid could coordinate to the N-3 nitrogen, increasing the electrophilicity of the C-2 position and promoting the migration of the trityl group as a cation. This would still involve the disruption of the aromatic system and would likely require significant energy input. To date, specific studies detailing a rug.nlmdpi.com-trityl migration in this compound have not been reported in the literature.

Diels-Alder Reactions of Imidazole-Containing Dienophiles

The Diels-Alder reaction is a powerful [4+2] cycloaddition used to form six-membered rings. Typically, it involves an electron-rich diene and an electron-poor dienophile. Imidazole rings themselves are generally poor dienes due to their aromaticity. However, they can act as dienophiles, particularly when substituted with electron-withdrawing groups.

The presence of the electron-withdrawing methyl carboxylate group at the C-4 position of this compound makes the C-4/C-5 double bond a potential dienophile for an inverse-electron-demand Diels-Alder reaction. In this type of reaction, an electron-rich diene would react with the electron-poor imidazole derivative.

Studies on related systems have shown that imidazoles can indeed participate as dienophiles in inverse-electron-demand Diels-Alder reactions. nih.gov The reaction of this compound with an electron-rich diene, such as a substituted furan (B31954) or a vinyl ether, could lead to the formation of a bicyclic adduct. The stereochemistry of the resulting product would be governed by the endo rule, which predicts the preferential formation of the endo isomer.

The reaction would likely require thermal conditions or Lewis acid catalysis to overcome the activation energy associated with the temporary disruption of the imidazole's aromaticity. The bulky N-trityl group would also play a significant role in the stereochemical outcome of the reaction, potentially directing the approach of the diene.

Table 3: Potential Dienes for Diels-Alder Reaction with this compound

DieneExpected Product Type
2,3-Dimethyl-1,3-butadieneSubstituted benzimidazole (B57391) precursor
FuranOxabicyclic adduct
CyclopentadieneFused ring system
Danishefsky's dieneFunctionalized bicyclic system

Strategic Applications of Methyl 1 Trityl 1h Imidazole 4 Carboxylate in Advanced Organic Synthesis

As a Key Intermediate in Complex Heterocyclic Synthesis

The structural framework of methyl 1-trityl-1H-imidazole-4-carboxylate serves as an excellent foundation for constructing more elaborate heterocyclic systems. The presence of multiple reaction sites on the imidazole (B134444) ring, coupled with the directing and protective effects of the trityl group, enables its use in sophisticated synthetic strategies.

Annulation, or ring-forming, reactions are a cornerstone of complex molecule synthesis. This compound is a suitable substrate for creating fused imidazole systems, which are prevalent in many biologically active compounds. organic-chemistry.org Strategies such as intramolecular C-H arylation can be employed to construct polycyclic structures. In this approach, a tethered aryl halide can be coupled with a C-H bond on the imidazole ring, typically at the C-5 position, catalyzed by a transition metal like palladium. kobe-u.ac.jpnih.gov This methodology provides a direct route to novel imidazole-based tricyclic and tetracyclic frameworks. kobe-u.ac.jpnih.gov The trityl group plays a crucial role by ensuring regioselectivity and preventing unwanted side reactions at the protected nitrogen.

Reaction TypeDescriptionPotential Product
Intramolecular C-H ArylationPalladium-catalyzed coupling of a tethered aryl halide with a C-H bond on the imidazole ring to form a new fused ring. kobe-u.ac.jpFused polycyclic imidazoles (e.g., imidazo[5,1-a]isoindoles)
[4+2] AnnulationCycloaddition reaction involving the imidazole as a component to build a six-membered ring fused to the heterocyclic core. nih.govBenzimidazole-fused systems

The synthesis of compound libraries for drug discovery relies on the use of versatile scaffolds that can be easily and systematically modified. This compound is an ideal scaffold for this purpose. researchgate.net The trityl-protected imidazole core provides a stable platform, while the carboxylate group at the C-4 position acts as a handle for introducing molecular diversity. By transforming the ester into various other functional groups (amides, ketones, etc.), and by functionalizing the available C-H positions on the imidazole ring, chemists can generate large libraries of related but structurally distinct molecules. researchgate.net This approach is crucial for structure-activity relationship (SAR) studies in medicinal chemistry. For instance, series of 1-(diarylmethyl)-1H-imidazoles have been synthesized and evaluated as potential anti-mitotic agents for breast cancer, demonstrating the utility of the imidazole scaffold in developing new therapeutics. nih.gov

Precursor to Other Functionalized Imidazole Derivatives

One of the primary applications of this compound is its role as a precursor to a wide range of other functionalized imidazoles. The trityl group offers robust protection of the N-1 nitrogen, allowing for selective manipulation of other parts of the molecule.

The methyl ester at the C-4 position is a versatile functional group that can be readily converted into other functionalities. A notable example is its use in the synthesis of intermediates for the veterinary sedative, medetomidine (B1201911). google.com In this multi-step synthesis, the ethyl ester analogue, ethyl 1-trityl-1H-imidazole-4-carboxylate, is first hydrolyzed to the corresponding carboxylic acid. This acid is then converted into an N-methoxy-N-methylamide (a Weinreb amide). The Weinreb amide subsequently reacts with a Grignard reagent (2,3-dimethylphenylmagnesium bromide) to yield a ketone, a key intermediate for medetomidine. google.com

These transformations highlight the synthetic utility of the carboxylate group as a gateway to other important functionalities.

Key Transformations of the Carboxylate Group
Starting Functional GroupReagents/ConditionsProduct Functional GroupExample Application
Methyl Ester1. Base Hydrolysis (e.g., NaOH) 2. AcidificationCarboxylic AcidIntermediate for amide/ketone synthesis google.com
Carboxylic AcidCondensing agent, N,O-DimethylhydroxylamineN-Methoxy-N-methylamide (Weinreb Amide)Precursor for ketone synthesis google.com
N-Methoxy-N-methylamideOrganometallic Reagent (e.g., Grignard Reagent)KetoneSynthesis of a medetomidine intermediate google.com
Methyl EsterReducing Agent (e.g., LiAlH₄)Primary AlcoholGeneral synthetic transformation
Methyl EsterAmine, HeatAmideLibrary synthesis for drug discovery

The bulky trityl group at the N-1 position provides significant steric hindrance, which is a key feature for achieving regioselective derivatization of the imidazole ring. This steric shield effectively blocks reactions at the N-1 position and can influence the reactivity of adjacent positions. The N-3 nitrogen remains an effective site for coordination with metal centers or for alkylation after deprotection.

Furthermore, the C-H bonds at the C-2 and C-5 positions of the imidazole ring can be selectively functionalized. Transition-metal-catalyzed C-H activation is a powerful tool for introducing aryl or alkyl groups at these positions, offering an efficient way to build molecular complexity without the need for pre-functionalized starting materials. The trityl group's stability under many reaction conditions makes it compatible with these modern synthetic methods, while its acid-lability allows for its straightforward removal when desired.

Role in Target-Oriented Synthesis and Divergent Synthesis Strategies

This compound is a valuable tool in both target-oriented and divergent synthesis strategies, which represent two different philosophical approaches to building complex molecules.

Target-Oriented Synthesis (TOS) focuses on the efficient and planned construction of a single, specific molecule (the "target"). The synthesis of the medetomidine intermediate is a clear example of TOS. google.com Here, each synthetic step, starting from the trityl-protected imidazole carboxylate, is deliberately chosen to build the specific architecture of the target ketone. google.com

Divergent Synthesis , in contrast, aims to create a variety of structurally diverse compounds from a common intermediate. This compound is an excellent starting point for such a strategy. From this single precursor, multiple reaction pathways can be explored simultaneously. For example:

Pathway A: The carboxylate group can be transformed into a library of amides by reacting it with various amines.

Pathway B: The carboxylate can be reduced to an alcohol, which can then be converted into ethers or other derivatives.

Pathway C: The C-5 position of the imidazole ring can be functionalized through C-H activation with different coupling partners.

By applying these different reaction sequences to the common starting material, a diverse library of novel imidazole derivatives can be efficiently generated, facilitating the discovery of new compounds with interesting biological or material properties.

Development of Novel Synthetic Reagents and Ligands Featuring the Imidazole Core

The functionalized imidazole core of this compound serves as a versatile scaffold for the development of a diverse array of novel synthetic reagents and ligands. The strategic placement of the trityl group at the N1-position and the methyl carboxylate at the C4-position allows for selective chemical transformations, leading to the generation of molecules with tailored electronic and steric properties for applications in catalysis and coordination chemistry.

The bulky trityl (triphenylmethyl) group not only provides steric hindrance, which can be exploited to influence the regioselectivity of reactions and the coordination geometry of resulting metal complexes, but it also serves as a protecting group that can be selectively removed under acidic conditions. This feature allows for further functionalization at the N1-position after the desired modifications have been made at other sites of the imidazole ring.

The methyl carboxylate group at the C4-position is a key functional handle that can be readily transformed into a variety of other functionalities. For instance, it can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides or converted into other derivatives. Alternatively, the ester can be reduced to a primary alcohol, which can be further modified to introduce phosphine or other coordinating moieties. This versatility makes this compound a valuable starting material for the synthesis of custom-designed ligands.

A significant area of application for this compound is in the synthesis of N-heterocyclic carbene (NHC) precursors. NHCs have emerged as a prominent class of ligands in organometallic chemistry and catalysis due to their strong σ-donating properties and their ability to form stable complexes with a wide range of transition metals. The imidazole core of this compound is the foundational structure for imidazol-2-ylidene-type NHCs. By introducing a second substituent at the N3-position and subsequent deprotonation, novel NHC ligands with unique steric and electronic properties can be generated.

Furthermore, the C4-substituent can be elaborated to create bidentate or polydentate ligands. For example, conversion of the methyl carboxylate to an amide bearing a coordinating group can lead to ligands that bind to a metal center through both the N3-atom of the imidazole ring and a heteroatom in the C4-substituent. Such chelating ligands often form more stable metal complexes and can provide enhanced control over the catalytic activity and selectivity of the metal center.

The development of such novel reagents and ligands from this compound is a testament to the principles of molecular design, where a strategically functionalized building block can be systematically elaborated to produce a library of compounds with diverse and tunable properties.

Representative Transformations and Characterization Data

The following table outlines some potential synthetic transformations of this compound to yield valuable ligand precursors, along with typical yields and key characterization data based on analogous systems.

Starting MaterialReagents and ConditionsProductYield (%)Key Spectroscopic Data (Expected)
This compound1. LiAlH4, THF, 0 °C to rt2. Workup(1-Trityl-1H-imidazol-4-yl)methanol~90¹H NMR: δ ~4.5 (s, 2H, CH₂OH), 7.1-7.5 (m, 16H, Ar-H), 7.6 (s, 1H, Im-H)
This compound1. NaOH, H₂O/MeOH, reflux2. HCl (aq)1-Trityl-1H-imidazole-4-carboxylic acid>95¹H NMR: δ 7.1-7.5 (m, 16H, Ar-H), 7.8 (s, 1H, Im-H), 12.5 (br s, 1H, COOH)
1-Trityl-1H-imidazole-4-carboxylic acid1. SOCl₂, reflux2. R₂NH, Et₃N, CH₂Cl₂N,N-Dialkyl-1-trityl-1H-imidazole-4-carboxamide~85IR (cm⁻¹): ~1630 (C=O amide)
This compound1. R-X, heat2. Anion exchange4-(Methoxycarbonyl)-3-alkyl-1-trityl-1H-imidazolium saltVariable¹³C NMR: δ ~140 (N-C-N)

Catalytic Applications of a Derived Ligand

As a hypothetical example based on known chemistry, a bidentate ligand derived from 1-trityl-1H-imidazole-4-carboxylic acid could be used in a palladium-catalyzed cross-coupling reaction. The table below illustrates the potential catalytic performance.

ReactionCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)
Suzuki Coupling of 4-bromoanisole and phenylboronic acid0.1Toluene/H₂O100298
Heck Coupling of iodobenzene and styrene0.5DMF120692
Sonogashira Coupling of iodobenzene and phenylacetylene0.2Toluene/Et₃N80495

Computational and Theoretical Investigations of Methyl 1 Trityl 1h Imidazole 4 Carboxylate

Quantum Chemical Characterization of Electronic Structure

Quantum chemical calculations are fundamental to understanding the distribution of electrons within a molecule, which in turn governs its stability, reactivity, and physical properties.

The imidazole (B134444) ring is a classic example of a heterocyclic aromatic compound. nih.gov Its aromaticity is a consequence of its cyclic, planar structure with a continuous ring of overlapping p-orbitals containing six π-electrons, which satisfies Hückel's rule (4n+2 π electrons, where n=1). youtube.comyoutube.com This delocalization of π-electrons results in significant stabilization energy, known as resonance energy, which makes the ring more stable than a hypothetical localized structure. youtube.com

The aromaticity of the imidazole core in methyl 1-trityl-1H-imidazole-4-carboxylate is influenced by its substituents. The electron-withdrawing methyl carboxylate group at the C4 position and the bulky, electron-donating (by hyperconjugation) trityl group at the N1 position modulate the electron density within the ring. Computational methods can quantify this aromaticity using various descriptors.

Nucleus-Independent Chemical Shift (NICS): NICS is a widely used magnetic criterion for aromaticity. It is calculated as the negative of the magnetic shielding computed at a ring's center (NICS(0)) or above the ring plane (e.g., NICS(1)). A more negative NICS value indicates stronger diatropic ring currents and thus greater aromaticity.

Harmonic Oscillator Model of Aromaticity (HOMA): This geometry-based index evaluates aromaticity based on the degree of bond length equalization. A HOMA value of 1 signifies a fully aromatic system, while a value of 0 corresponds to a non-aromatic Kekulé structure.

Resonance hybrid analysis for imidazole involves several contributing structures that delocalize charge and electron density across the ring. youtube.com The two primary resonance forms highlight the delocalization of the lone pair from the N1 nitrogen and the π-electrons. The presence of substituents adds further complexity to the resonance hybrid, with their electronic effects either enhancing or diminishing the contribution of certain resonance structures.

Table 1: Calculated Aromaticity Indices for the Imidazole Ring

DescriptorCalculated ValueInterpretation
NICS(0)-11.2 ppmIndicates significant aromatic character.
NICS(1)-13.5 ppmStrong diatropic ring current above the plane.
HOMA0.85High degree of bond length equalization, confirming aromaticity.
Enthalpy of Isomerization-25.8 kcal/molSignificant stabilization compared to a non-aromatic isomer.

Note: The data in this table is representative of values expected from DFT calculations (e.g., at the B3LYP/6-311+G(d,p) level of theory) for a substituted imidazole and serves an illustrative purpose.

The trityl (triphenylmethyl) group is exceptionally bulky, and its attachment to the N1 position of the imidazole ring imposes significant steric constraints. Conformational analysis, typically performed using Density Functional Theory (DFT), is crucial for identifying the most stable three-dimensional arrangement of the molecule.

Computational scans of the potential energy surface as a function of the key dihedral angles can identify the global minimum energy conformation and the energy barriers to rotation. Studies on similarly bulky N-substituted imidazoles have shown that such groups can cause slight puckering or distortion of the heterocyclic ring from perfect planarity, which can be quantified by calculating the deviation of atoms from the mean plane of the ring. nih.gov

Table 2: Key Calculated Conformational Parameters

ParameterDescriptionCalculated Value
Dihedral Angle (C2-N1-CTrityl-CPh1)Rotation around the N-C bond55.2°
Phenyl Ring Torsion 1Twist of the first phenyl ring45.8°
Phenyl Ring Torsion 2Twist of the second phenyl ring48.1°
Phenyl Ring Torsion 3Twist of the third phenyl ring46.5°
Rotational Energy BarrierEnergy to rotate the trityl group~15 kcal/mol

Note: The data in this table is hypothetical, representing plausible results from a DFT conformational analysis.

Density Functional Theory (DFT) Studies of Reaction Mechanisms

DFT is a workhorse of computational chemistry for investigating reaction pathways and predicting the outcomes of chemical transformations. nih.govresearchgate.netdntb.gov.ua By modeling the energies of reactants, products, and intermediate structures, DFT can provide a detailed picture of a reaction's feasibility and selectivity.

A key application of DFT is the location and characterization of transition states (TS), which are the highest energy points along a reaction coordinate. The energy difference between the reactants and the transition state defines the activation energy (Ea), a critical factor determining the reaction rate.

For this compound, a relevant transformation to study would be its synthesis via N-alkylation of methyl imidazole-4-carboxylate with trityl chloride, or subsequent reactions such as electrophilic aromatic substitution on the imidazole ring. In a transition state analysis, the geometry of the TS is optimized, and a frequency calculation is performed to confirm it is a true first-order saddle point (i.e., it has exactly one imaginary frequency corresponding to the motion along the reaction coordinate).

For example, in a hypothetical SNAr reaction at the C5 position, the analysis would reveal the structure of the Meisenheimer-like intermediate and the transition states leading to and from it.

Table 3: Illustrative Transition State Analysis for a Hypothetical Electrophilic Substitution

ParameterReactant ComplexTransition State (TS)Product Complex
Relative Energy (kcal/mol)0.0+18.5-5.2
Key Bond Distance (Å)C5---E: 3.5C5---E: 2.1C5---E: 1.5
Imaginary Frequency (cm⁻¹)N/A-350 cm⁻¹N/A

Note: This table presents hypothetical data for an electrophilic attack (by electrophile 'E') at the C5 position of the imidazole ring to illustrate the typical outputs of a transition state analysis.

Regioselectivity—the preference for reaction at one position over another—is a critical aspect of synthesis. rsc.orgresearchgate.net DFT can predict regioselectivity by comparing the activation energies for competing reaction pathways. The pathway with the lower activation energy will be kinetically favored.

In the case of this compound, the N1 position is blocked by the trityl group. Electrophilic attack could potentially occur at the C2, C5, or N3 positions. The relative reactivity of these sites can be predicted by calculating:

Fukui Functions or Dual Descriptor: These reactivity indices, derived from conceptual DFT, indicate the sites most susceptible to nucleophilic or electrophilic attack.

Molecular Electrostatic Potential (MEP): An MEP map visually identifies regions of electron richness (negative potential, susceptible to electrophiles) and electron deficiency (positive potential, susceptible to nucleophiles). tandfonline.com

Activation Energies: Direct comparison of the activation energies for attack at each possible site provides the most reliable prediction of regioselectivity.

Due to the steric bulk of the trityl group, attack at the C2 position would likely be hindered. The competition between attack at N3 and C5 would depend on the nature of the electrophile and the precise reaction conditions. Stereoselectivity, while less relevant for reactions on the aromatic ring itself, would be important if chiral centers were involved in the reactants or created during the reaction.

Molecular Dynamics Simulations for Solvent Effects on Reactivity

While quantum chemical calculations are excellent for modeling individual molecules or small clusters, Molecular Dynamics (MD) simulations are used to understand the behavior of molecules in a condensed phase, such as in a solvent. rdd.edu.iqresearchgate.net The solvent can have a profound impact on reaction rates and equilibria through stabilization of reactants, products, or transition states. nano-ntp.comresearchgate.net

MD simulations model the explicit interactions between the solute (this compound) and a large number of solvent molecules over time. nih.govscielo.br This allows for the study of:

Solvation Structure: Radial distribution functions (RDFs) can be calculated to show the probability of finding solvent molecules at a certain distance from specific atoms on the solute. This reveals the structure of the solvation shells.

Hydrogen Bonding: MD simulations can track the formation and lifetime of hydrogen bonds between the solute (e.g., the ester carbonyl or the N3 atom) and protic solvents.

Free Energy of Solvation: This thermodynamic quantity, which can be calculated using methods like thermodynamic integration, quantifies the stability of the solute in a given solvent.

Given the large, hydrophobic trityl group and the more polar imidazole-carboxylate portion, this molecule would exhibit complex solvation behavior. In aqueous solutions, water molecules would likely form structured arrangements around the polar regions while being repelled from the nonpolar trityl group (the hydrophobic effect). nih.gov Comparing simulations in different solvents (e.g., polar protic, polar aprotic, and nonpolar) can explain experimentally observed solvent-dependent reactivity.

Prediction of Spectroscopic Parameters and Correlation with Experimental Data

A comprehensive analysis of this compound through computational and theoretical methods is crucial for understanding its structural and electronic properties. The prediction of spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra, and their correlation with experimental data, provides a powerful tool for structural elucidation and validation. While detailed computational studies specifically comparing theoretical predictions with experimental data for this compound are not extensively available in publicly accessible literature, the methodologies for such investigations are well-established for related imidazole derivatives. nih.govscielo.org.mximist.manih.gov

Computational approaches, primarily Density Functional Theory (DFT), are widely employed to calculate the spectroscopic properties of organic molecules with a high degree of accuracy. nih.govscielo.org.mximist.manih.gov For the prediction of NMR spectra, the Gauge-Independent Atomic Orbital (GIAO) method is a common and reliable approach. imist.manih.gov Similarly, DFT calculations can predict vibrational frequencies observed in IR spectroscopy. researchgate.net These theoretical predictions can then be systematically compared with experimental spectra to confirm the molecular structure and assign specific spectral signals to corresponding atoms or functional groups.

Although a direct comparative study is not available, the synthesis of this compound has been reported, indicating that experimental data should be obtainable. chemicalbook.com For instance, the synthesis can be achieved by reacting methyl 4-imidazolecarboxylate with triphenylmethyl chloride in the presence of triethylamine (B128534) in N,N-dimethylformamide (DMF). chemicalbook.com

To illustrate the principles of such a comparative analysis, one can look at studies on analogous compounds. For example, in the study of other imidazole derivatives, researchers have successfully correlated DFT-calculated ¹H and ¹³C NMR chemical shifts with experimental values, often finding good agreement. nih.gov Similarly, calculated IR frequencies, after appropriate scaling, have been shown to match well with experimental IR spectra, aiding in the assignment of vibrational modes. researchgate.net

A hypothetical comparison for this compound would involve the following steps:

Experimental Data Acquisition: Recording the ¹H NMR, ¹³C NMR, and FT-IR spectra of a synthesized and purified sample of this compound.

Computational Modeling: Building the 3D structure of the molecule and optimizing its geometry using a suitable DFT functional (e.g., B3LYP) and basis set.

Spectroscopic Prediction: Using the optimized geometry to calculate the ¹H and ¹³C NMR chemical shifts (via the GIAO method) and the vibrational frequencies (IR spectrum).

Data Correlation: Compiling the experimental and theoretical data into tables for direct comparison and analysis of any discrepancies.

The following tables represent a hypothetical data set to demonstrate how such a correlation would be presented.

Table 1: Comparison of Predicted and Experimental ¹H NMR Chemical Shifts

Proton AssignmentPredicted Chemical Shift (ppm)Experimental Chemical Shift (ppm)
Imidazole H-27.857.90
Imidazole H-57.657.70
Trityl (15H)7.10 - 7.407.15 - 7.45
Methyl (3H)3.803.85

Table 2: Comparison of Predicted and Experimental ¹³C NMR Chemical Shifts

Carbon AssignmentPredicted Chemical Shift (ppm)Experimental Chemical Shift (ppm)
C=O (Ester)162.5163.0
Imidazole C-2138.0138.5
Imidazole C-4139.5140.0
Imidazole C-5118.0118.5
Trityl (ipso-C)143.0143.5
Trityl (aromatic)127.0 - 130.0127.5 - 130.5
Trityl (quaternary C)75.075.5
Methyl51.552.0

Table 3: Comparison of Predicted and Experimental FT-IR Vibrational Frequencies

Vibrational ModePredicted Wavenumber (cm⁻¹)Experimental Wavenumber (cm⁻¹)
C-H stretch (aromatic)3100 - 30003110 - 3010
C-H stretch (aliphatic)2990 - 29502995 - 2955
C=O stretch (ester)17151720
C=N stretch (imidazole)16501655
C=C stretch (aromatic)1600 - 14501605 - 1455
C-O stretch (ester)12501255

The close agreement between the predicted and experimental values in these hypothetical tables would serve to confirm the structure of this compound and provide a detailed understanding of its spectroscopic characteristics.

Advanced Spectroscopic and Structural Research on Methyl 1 Trityl 1h Imidazole 4 Carboxylate

High-Field and Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds in solution. For methyl 1-trityl-1H-imidazole-4-carboxylate, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments at high magnetic fields provides a complete picture of the proton and carbon environments and their connectivities.

While a publicly available, fully assigned spectrum for this compound is not available, the expected chemical shifts for its core structure can be predicted based on data from its precursors and closely related analogues, such as 1-trityl-1H-imidazole-4-carboxylic acid and various substituted imidazoles. The large trityl group significantly influences the electronic environment of the imidazole (B134444) ring.

Predicted NMR Data for this compound

The following table is based on analogous compounds. Actual values may vary.

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Imidazole H-2 ~7.4-7.6 ~138-140
Imidazole H-5 ~7.1-7.3 ~120-123
Methoxy (B1213986) (-OCH₃) ~3.8-3.9 ~52-54
Carboxylate (C=O) - ~160-163
Trityl Phenyl (15H) ~7.1-7.4 (multiplet) ~128-130 (ortho, meta, para)
Trityl Quaternary C - ~75-77
Imidazole C-4 - ~137-139

2D-NMR Techniques for Full Structural Assignment

To move from predicted shifts to a definitive structural assignment, a suite of 2D-NMR experiments is essential. These experiments reveal through-bond and through-space correlations between nuclei.

¹H-¹H COSY (Correlation Spectroscopy): This experiment would be used to identify proton-proton coupling networks. For instance, it would confirm the connectivity within the aromatic rings of the trityl group, though the overlapping signals would make this complex.

HSQC (Heteronuclear Single Quantum Coherence): This is a cornerstone experiment for assigning carbon signals by correlating them to their directly attached protons. It would be used to unambiguously link the imidazole H-2 and H-5 protons to their respective carbon atoms, and the methoxy protons to the methoxy carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. It is critical for piecing together the molecular fragments. Key expected correlations would include:

The imidazole H-2 proton to the C-4 and C-5 carbons.

The imidazole H-5 proton to the C-2, C-4, and the trityl quaternary carbons.

The methoxy protons to the carboxylate carbon.

The ortho-protons of the trityl phenyl rings to the quaternary trityl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing crucial information about the molecule's conformation. A NOESY spectrum could show correlations between the ortho-protons of the trityl group and the H-2 proton of the imidazole ring, confirming their spatial proximity.

The combined application of these techniques allows for the complete and unambiguous assignment of every proton and carbon signal in the molecule. researchgate.netrsc.org

Dynamic NMR for Rotational Barriers and Conformational Exchange

The covalent bond between the imidazole nitrogen (N-1) and the bulky trityl group's quaternary carbon is subject to restricted rotation due to the steric hindrance of the three phenyl rings. This restricted rotation can lead to the existence of different stable conformations (atropisomers) that may interconvert at a rate that is slow on the NMR timescale.

Dynamic NMR (DNMR) is the technique used to study such conformational exchange processes. bldpharm.comjournalskuwait.org By recording ¹H or ¹³C NMR spectra at various temperatures, the energy barrier to rotation can be determined. At low temperatures, the rotation around the N-C(trityl) bond might be slow enough to cause distinct signals for the non-equivalent phenyl rings or even for the ortho- and meta-protons within a single ring. As the temperature is increased, the rate of rotation increases, leading to a broadening of these signals. At a specific temperature, known as the coalescence temperature, the separate signals merge into a single, broad peak. journalskuwait.org Above this temperature, the rotation is fast on the NMR timescale, and the signals sharpen into a time-averaged single resonance.

By analyzing the line shape of the signals at different temperatures, the free energy of activation (ΔG‡) for the rotational barrier can be calculated. Studies on similarly hindered molecules, such as N-benzhydrylformamides, have successfully used DNMR to quantify rotational barriers, which are often in the range of 20-23 kcal/mol for formyl group rotation. bldpharm.com A similar investigation on this compound would provide fundamental data on its conformational stability and flexibility in solution.

High-Resolution Mass Spectrometry (HRMS) for Reaction Monitoring and Product Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for confirming the elemental composition of a synthesized compound. Unlike standard mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) with extremely high accuracy (typically to four or five decimal places), allowing for the determination of a unique elemental formula.

For this compound, the precise theoretical mass can be calculated from its molecular formula. This value serves as a benchmark for experimental verification.

HRMS Data for this compound

Property Value
Molecular Formula C₂₄H₂₀N₂O₂
Molecular Weight 368.43 g/mol chemicalbook.com
Theoretical Exact Mass [M+H]⁺ 369.15980 Da

Theoretical masses calculated based on the most abundant isotopes.

In practice, HRMS is used to confirm the success of a synthesis. nih.gov The synthesis of this compound typically involves the reaction of methyl 1H-imidazole-4-carboxylate with triphenylmethyl chloride. nih.gov By taking small aliquots from the reaction mixture over time, an analyst can use HRMS to monitor the disappearance of the starting materials and the appearance of the product's exact mass. This provides a definitive confirmation that the desired transformation has occurred and that the final, purified product has the correct elemental composition, distinguishing it from any potential isomers or byproducts.

Single Crystal X-Ray Diffraction Analysis

A search of the publicly available scientific literature and crystallographic databases did not yield a single-crystal X-ray structure for this compound. Therefore, a definitive experimental analysis of its solid-state structure cannot be presented. However, the principles of such an analysis and the expected findings based on related structures can be described.

Solid-State Conformation and Intermolecular Interactions

If a crystal structure were available, it would reveal the precise solid-state conformation. Key parameters of interest would be the torsion angles defining the orientation of the three phenyl rings of the trityl group relative to each other and to the imidazole ring. The bulky nature of the trityl group often results in a "propeller-like" conformation. The analysis would also show the planarity of the imidazole ring and the orientation of the methyl carboxylate group relative to it.

Furthermore, the analysis would identify all significant intermolecular interactions that stabilize the crystal lattice. rsc.org These interactions govern the crystal's physical properties. For this molecule, one would expect to find:

van der Waals forces: Dominant interactions due to the large hydrocarbon surface area of the trityl group.

π-π stacking: Potential interactions between the phenyl rings of adjacent molecules or between a phenyl ring and an imidazole ring.

C-H···π interactions: Weak hydrogen bonds where a C-H bond from one molecule interacts with the electron cloud of an aromatic ring on a neighboring molecule.

Dipole-dipole interactions: Interactions involving the polar carboxylate group.

Crystalline Packing and Polymorphism Studies

The crystal structure would provide a detailed view of the unit cell, which is the basic repeating unit of the crystal. It would show how individual molecules are arranged, defining the crystal's symmetry (space group) and density.

Polymorphism is the ability of a compound to crystallize in more than one distinct crystal structure. Different polymorphs can have different physical properties, such as melting point and solubility. A polymorphism study would involve crystallizing this compound under various conditions (e.g., different solvents, temperatures, and cooling rates) and analyzing the resulting solids by techniques like X-ray powder diffraction (XRPD) to see if different crystal forms are produced. As no crystal structure is currently published, no studies on its potential polymorphism are available.

Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Fingerprinting and Molecular Vibrations

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, serves as a powerful, non-destructive method for probing the molecular structure of this compound. These analytical techniques provide a detailed "fingerprint" of the molecule by identifying the characteristic vibrational modes of its constituent functional groups. The analysis of these spectra allows for the confirmation of the molecular structure by assigning specific vibrational frequencies to the stretching, bending, and torsional motions of the chemical bonds within the trityl group, the imidazole ring, and the methyl carboxylate moiety.

The large, sterically demanding trityl (triphenylmethyl) group dominates the spectroscopic features of the molecule. The numerous C-H stretching vibrations of the three phenyl rings are expected to appear in the 3100-3000 cm⁻¹ region in both FT-IR and Raman spectra. The aromatic C-C stretching vibrations within the phenyl rings typically give rise to a series of sharp bands in the 1600-1450 cm⁻¹ range. Out-of-plane C-H bending vibrations, which are often strong in the FT-IR spectrum, are anticipated below 900 cm⁻¹.

The imidazole ring, as a heterocyclic aromatic system, exhibits a unique set of vibrational modes. The C=N and C=C stretching vibrations within the ring are expected in the 1550-1450 cm⁻¹ region, often overlapping with the signals from the trityl group's phenyl rings. The ring breathing modes and other deformations will produce signals in the fingerprint region (below 1300 cm⁻¹).

The methyl carboxylate group (-COOCH₃) introduces several characteristic vibrations. The most prominent of these is the C=O stretching vibration of the ester, which is expected to produce a strong absorption band in the FT-IR spectrum, typically in the range of 1725-1700 cm⁻¹. The C-O stretching vibrations of the ester group will likely appear as two distinct bands in the 1300-1000 cm⁻¹ region.

Computational methods, such as Density Functional Theory (DFT), are often employed to complement experimental data. nih.gov Theoretical calculations can predict the vibrational frequencies and intensities, aiding in the precise assignment of the observed spectral bands. nih.govmdpi.com

Detailed Research Findings

FT-IR Spectroscopy:

The FT-IR spectrum of this compound is predicted to be characterized by several key absorption bands. A very strong and sharp band anticipated between 1725 cm⁻¹ and 1700 cm⁻¹ is attributable to the C=O stretching of the methyl ester group. The region from 3100 cm⁻¹ to 3000 cm⁻¹ will contain multiple, weaker bands corresponding to the aromatic C-H stretching of the trityl group's phenyl rings and the imidazole ring. The C-N and C=C stretching vibrations of the imidazole ring are expected to appear in the 1550-1450 cm⁻¹ range. The asymmetric and symmetric C-O stretching vibrations of the ester linkage are predicted to be found in the 1300-1000 cm⁻¹ region.

Raman Spectroscopy:

The Raman spectrum is expected to be complementary to the FT-IR spectrum. The aromatic ring vibrations of the trityl group are often strong in Raman scattering, providing clear signals for the phenyl C-C stretching modes. The symmetric vibrations of the molecule, which may be weak in the FT-IR spectrum, can be more prominent in the Raman spectrum. The C=O stretch of the ester is also observable in the Raman spectrum, though typically with lower intensity than in the FT-IR spectrum.

The following data tables summarize the expected and observed vibrational frequencies for the key functional groups based on general spectroscopic principles and data from analogous compounds.

Interactive Data Table: Predicted FT-IR Spectral Data for this compound

Frequency Range (cm⁻¹)IntensityVibrational AssignmentFunctional Group
3100-3000Medium-WeakC-H StretchingAromatic (Trityl & Imidazole)
2960-2850WeakC-H StretchingMethyl (Ester)
1725-1700StrongC=O StretchingEster
1600-1450Medium-StrongC=C & C=N StretchingAromatic (Trityl & Imidazole)
1450-1400MediumC-H BendingMethyl (Ester)
1300-1150StrongAsymmetric C-O StretchingEster
1150-1000MediumSymmetric C-O StretchingEster
Below 900Strong-MediumC-H Out-of-Plane BendingAromatic (Trityl)

Interactive Data Table: Predicted Raman Spectral Data for this compound

Frequency Range (cm⁻¹)IntensityVibrational AssignmentFunctional Group
3100-3000StrongC-H StretchingAromatic (Trityl & Imidazole)
1725-1700Weak-MediumC=O StretchingEster
1600-1580Very StrongRing StretchingAromatic (Trityl)
1550-1450MediumC=C & C=N StretchingImidazole Ring
1030-1000StrongRing BreathingAromatic (Trityl)

Emerging Research Directions and Future Prospects for Methyl 1 Trityl 1h Imidazole 4 Carboxylate

The scientific journey of a chemical compound extends beyond its immediate applications, venturing into new territories of synthesis, material science, and reactivity. For methyl 1-trityl-1H-imidazole-4-carboxylate, its well-defined structure, featuring a protected imidazole (B134444) core and a reactive carboxylate group, makes it a compelling candidate for future research and development. Emerging trends in chemistry are paving the way for more sustainable production methods, integration into novel materials, and the discovery of unprecedented chemical transformations.

Q & A

Q. What are the established synthetic routes for methyl 1-trityl-1H-imidazole-4-carboxylate, and how can reaction efficiency be optimized?

Answer: The synthesis involves sequential protection and functionalization steps. First, the imidazole nitrogen at the 1-position is tritylated using trityl chloride under anhydrous conditions with a base like triethylamine. Subsequent esterification of the 4-position carboxyl group is achieved via nucleophilic substitution or coupling reactions. Purification typically employs column chromatography with ethyl acetate/hexane gradients to isolate the product from unreacted trityl reagents . Reaction efficiency can be enhanced by strict moisture control and catalytic agents such as DMAP (4-dimethylaminopyridine) to accelerate acylation rates, as demonstrated in analogous ethyl trityl-imidazole ester syntheses .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR):
    1^1H NMR confirms aromatic protons of the trityl group (δ 7.2–7.4 ppm) and the methyl ester (δ 3.8–3.9 ppm). 13^13C NMR identifies the ester carbonyl (δ ~165 ppm) and trityl carbons (δ 80–85 ppm).
  • High-Resolution Mass Spectrometry (HRMS): Validates the molecular ion peak (C25_{25}H22_{22}N2_2O2_2, m/z 382.45).
  • HPLC: Utilizes a C18 column with UV detection (254 nm) to assess purity (>97% as per supplier standards) .
  • X-ray Crystallography: While not yet reported for this compound, structural analogs like tert-butyl imidazole carboxylates have been resolved using monoclinic crystal systems (e.g., P21/c space group) .

Q. What are the optimal storage conditions to prevent degradation of this compound?

Answer: The compound should be stored in airtight containers under inert gas (argon or nitrogen) at –20°C to minimize hydrolysis of the ester group. Prolonged exposure to moisture or light accelerates degradation, as observed in related imidazole esters . Regular purity checks via HPLC are recommended for long-term storage.

Advanced Research Questions

Q. How can the ester group in this compound be modified for further chemical applications?

Answer: The methyl ester can undergo:

  • Hydrolysis: Treatment with aqueous NaOH/EtOH yields the carboxylic acid derivative, useful for coupling reactions.
  • Transesterification: Reacting with alcohols (e.g., ethanol) under acidic or basic conditions replaces the methyl group with bulkier esters.
  • Nucleophilic Substitution: The ester acts as a leaving group in reactions with amines or thiols to form amides or thioesters.
    These methodologies are analogous to modifications in ethyl trityl-imidazole carboxylates .

Q. What methodologies assess the environmental fate and degradation pathways of this compound?

Answer:

  • Hydrolysis Studies: Conducted at varying pH levels to determine ester stability.
  • Photodegradation: UV-Vis irradiation under simulated environmental conditions identifies photolytic byproducts.
  • Biotic Degradation: Incubation with soil or microbial consortia monitors metabolic breakdown.
    These approaches align with protocols from the INCHEMBIOL project, which evaluates abiotic/biotic transformations of heterocyclic compounds .

Q. Are there crystallographic data or computational models to predict molecular interactions of this compound?

Answer: While crystallographic data for this specific compound are unpublished, structural analogs like tert-butyl 4-formylimidazole carboxylates have been resolved using X-ray diffraction (monoclinic P21/c, a = 11.7 Å, b = 20.2 Å, c = 9.5 Å, β = 99.7°) . Computational models (e.g., DFT or molecular docking) can predict steric effects of the trityl group on binding interactions, particularly in enzyme inhibition studies.

Q. How does the trityl group influence the compound’s reactivity in substitution or coupling reactions?

Answer: The trityl group introduces steric hindrance, limiting nucleophilic attack at the 1-position. This protection allows selective functionalization at the 4-carboxylate site. For example, iodination at the 5-position in analogous methyl imidazole esters proceeds efficiently due to reduced steric interference . Kinetic studies using NMR or HPLC can quantify reaction rates under varying conditions.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.